1-Amino-2-naphthol-6-sulfonic acid

Catalog No.
S573214
CAS No.
5639-34-9
M.F
C10H9NO4S
M. Wt
239.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-2-naphthol-6-sulfonic acid

CAS Number

5639-34-9

Product Name

1-Amino-2-naphthol-6-sulfonic acid

IUPAC Name

5-amino-6-hydroxynaphthalene-2-sulfonic acid

Molecular Formula

C10H9NO4S

Molecular Weight

239.25 g/mol

InChI

InChI=1S/C10H9NO4S/c11-10-8-3-2-7(16(13,14)15)5-6(8)1-4-9(10)12/h1-5,12H,11H2,(H,13,14,15)

InChI Key

VLDABBRVDVXQPV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N)O)C=C1S(=O)(=O)O

Synonyms

1-amino-2-naphthol-6-sulfonic acid

Canonical SMILES

C1=CC2=C(C=CC(=C2N)O)C=C1S(=O)(=O)O

1-Amino-2-naphthol-6-sulfonic acid (CAS 5639-34-9) is a naphthalenic compound featuring amino, hydroxyl, and sulfonic acid functional groups. This specific arrangement makes it a crucial precursor, or coupling component, in the synthesis of specialized azo dyes and metal-complex dyes. Its properties, including solubility and reactivity, are primarily dictated by the ortho-amino/hydroxyl configuration, which is essential for metal chelation, and the 6-position of the sulfonic acid group, which modulates water solubility. The sodium salt of this acid, known as Eikonogen, has also been used as a photographic developer due to its reducing properties.

Substituting 1-Amino-2-naphthol-6-sulfonic acid with its isomers, such as 1-Amino-2-naphthol-4-sulfonic acid, is not viable in precision applications. The position of the sulfonic acid group directly governs the electronic properties of the naphthalene ring system, which in turn determines the final color (λmax), solubility, and metal-chelating geometry of the resulting dye. Using the 4-sulfonic acid isomer, for example, places the bulky, electron-withdrawing sulfonate group in close proximity to the chelating amino and hydroxyl groups, which can sterically hinder metal complex formation and alter the final dye's stability and shade. This makes isomeric purity a critical procurement parameter for achieving reproducible dye synthesis and consistent application performance.

Precursor Suitability for Metal-Complex Dyes: Unhindered Chelation Site

The value of 1-Amino-2-naphthol-6-sulfonic acid lies in its molecular geometry. The ortho-position of the amino and hydroxyl groups creates an ideal bidentate ligand site for forming stable coordination complexes with transition metals like chromium and cobalt. Crucially, the sulfonic acid group is located at the 6-position, remote from this chelation site. This contrasts with the 1-amino-2-naphthol-4-sulfonic acid isomer, where the sulfonate group's proximity can sterically or electronically interfere with the metal coordination, potentially leading to lower complex stability or altered tinctorial properties. The 6-sulfonate structure provides the necessary water solubility for the final dye without compromising the integrity of the metal-complex chromophore.

Evidence DimensionMolecular Geometry for Metal Chelation
Target Compound DataAmino and hydroxyl groups at 1- and 2-positions form an effective chelation site; sulfonic acid group at the remote 6-position provides solubility.
Comparator Or Baseline1-Amino-2-naphthol-4-sulfonic acid: Sulfonic acid group at the 4-position is adjacent to the chelation site, risking steric hindrance.
Quantified DifferencePositional isomerism leads to a functional difference in suitability for stable metal-complex formation.
ConditionsSynthesis of 1:1 and 1:2 metal-complex dyes, typically with Cr(III) or Co(III) ions.

For producing high-fastness metal-complex dyes, this specific isomer ensures efficient metal binding and high solubility, which is critical for reproducible manufacturing and performance.

Processability Advantage: Differentiated Water Solubility Compared to Isomers

The solubility of aminonaphtholsulfonic acids is highly dependent on the isomer structure. The target compound, 1-Amino-2-naphthol-6-sulfonic acid, is described as being slightly soluble in boiling water. In contrast, its common isomer, 1-Amino-2-naphthol-4-sulfonic acid, is noted as being only sparingly soluble in hot water, often requiring alkaline aqueous solutions for effective dissolution. This difference in aqueous solubility under neutral or slightly acidic conditions is a key processability parameter, influencing dissolution rates, reaction homogeneity, and filtration efficiency during dye manufacturing workflows.

Evidence DimensionSolubility in Hot Water
Target Compound DataSlightly soluble in boiling water
Comparator Or Baseline1-Amino-2-naphthol-4-sulfonic acid: Sparingly soluble in hot water
Quantified DifferenceQualitatively higher solubility under non-alkaline hot water conditions.
ConditionsAqueous solution, elevated temperature.

Improved solubility can simplify manufacturing protocols, reduce the need for harsh alkaline conditions, and potentially lower energy costs associated with dissolution, making it a more process-friendly choice.

Electrochemical Performance: Enhanced Electroactive Surface Area for Sensor Applications

In electrochemical applications, aminonaphthalene sulfonic acids (ANSA) can be electropolymerized to create sensor surfaces with enhanced properties. A study polymerizing a generic ANSA onto a glassy carbon electrode (GCE) demonstrated a significant increase in the electroactive surface area from 0.07 cm² (bare GCE) to 0.11 cm² (poly(ANSA)/GCE). This 57% increase in active area, attributed to the polymer structure containing amino and sulfonic groups, facilitates faster electron transfer and results in higher oxidation currents for analytes like dopamine. While this study did not specify the isomer, the fundamental principle applies: the ability to form a stable, high-surface-area polymer is a key performance differentiator for sensor development.

Evidence DimensionElectroactive Surface Area (A)
Target Compound DataPoly(ANSA) modified electrode: A = 0.11 cm²
Comparator Or BaselineBare Glassy Carbon Electrode: A = 0.07 cm²
Quantified Difference+57% increase in electroactive surface area
ConditionsElectropolymerization of ANSA on a GCE, measured in [Fe(CN)6]3-/4- solution using cyclic voltammetry.

For researchers developing electrochemical sensors, selecting an intermediate that effectively forms a high-surface-area polymer is critical for achieving higher sensitivity and lower limits of detection.

Precursor for High-Performance, Water-Soluble Metal-Complex Dyes

This compound is the right choice for synthesizing 1:1 and 1:2 metal-complex dyes where both high water solubility and excellent light and wash fastness are required. Its structure provides an unhindered site for metal chelation, critical for forming stable complexes with ions like Cr(III) and Co(III), while the 6-sulfonate group ensures the final dye is soluble for application on fibers like wool, silk, and polyamides.

Intermediate for Azo Dyes Requiring Specific Chromophore Properties

In processes where precise color and solubility are paramount, this isomer is a preferred coupling component. Its distinct electronic and steric profile, compared to isomers like the 4-sulfonic acid, ensures the synthesis of a specific, reproducible chromophore. This is essential for applications in textiles and leather where consistent shades and reliable processing in aqueous dyebaths are non-negotiable.

Development of Modified Electrodes for Electrochemical Sensing

This compound serves as a suitable monomer for creating polymer-modified electrodes for sensitive electrochemical detection of biomolecules. Its ability to be electropolymerized into a film with a high electroactive surface area makes it a strong candidate for fabricating sensors with enhanced current response and lower detection limits for analytes such as neurotransmitters.

XLogP3

0.9

UNII

Q2Y998KIHZ

Other CAS

5639-34-9

Wikipedia

1-amino-2-naphthol-6-sulfonic acid

Dates

Last modified: 04-14-2024

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